Field: Polymer Chemistry
Application: Dimethylsilanediol is a key intermediate in the preparation of dimethyl- and diphenyl-siloxane polymers .
Method: Dimethylsilanediol reacts with a metal or metal hydride to synthesize dimethyl- and diphenylsilanediolates . These silanediolates are then used to produce linear, high molecular weight siloxane polymers .
Results: The synthesized silanediolates were characterized by 29Si, 13C, and 1H NMR, FTIR, and mass spectroscopy .
Field: Space Science
Application: Dimethylsilanediol is present in humidity condensate on the ISS. It originates from volatile methyl siloxane (VMS) compounds in the ISS cabin atmosphere .
Method: The Water Processor Assembly (WPA) on the ISS is used to handle DMSD. The concentration of dmsd in the condensate needs to be reduced by fifty percent for the wpa to effectively handle it .
Results: Personal Hygiene Products (PHPs) used by the crew were found to be a significant source of VMS. The total daily VMS emissions from PHPs were estimated to range from 261 to 1145 mg-Si per day .
Field: Materials Science
Application: Dimethylsilanediol is used in the modification of different polymers .
Application: Dimethylsilanediol is used in the preparation of linear, branched, star and dendritic poly(hydrosiloxane)s .
Method: Dimethylsilanediol is synthesized by the hydrolysis of dimethyldichlorosilane using water and a base such as triethylamine . The resulting product is then used in the preparation of poly(hydrosiloxane)s .
Results: The resulting poly(hydrosiloxane)s are used in the manufacture of materials with better properties .
Application: Dimethylsilanediol is produced on the ISS from volatile methyl siloxane (VMS) compounds in the cabin atmosphere .
Method: Both surface acid-base hydrolysis reactions and air-phase hydroxyl initiated reactions are thought to play a role in DMSD production on the ISS .
Results: This production of DMSD contributes to the humidity condensate on the ISS .
Application: Dimethylsilanediol is used to modify conventional organic polymers .
Method: The Si-H group in dimethylsilanediol is linked to conventional organic polymers to modify their properties .
Results: The modification results in materials with better properties .
Application: Alkali metal organosilanolates, which are synthesized from dimethylsilanediol, are used as initiators for the base catalysed ring opening polymerisation of cyclic siloxanes to produce linear, high molecular weight siloxane polymers .
Method: Dimethylsilanediol is synthesized by the hydrolysis of dimethyldichlorosilane using water and a base such as triethylamine . The resulting product is then used in the preparation of alkali metal organosilanolates .
Results: The resulting siloxane polymers have narrow weight distributions and low polydispersity .
Field: Pharmaceutics
Application: A new cyclodextrin polypseudorotaxanes nail lacquer containing biotin, methyl sulphonyl methane (MSM), and dimethylsilanediol salicylate was developed and evaluated in vitro and in vivo .
Results: The product was developed to improve nail status and diminish signs of pathological nail alterations .
Dimethylsilanediol is an organosilicon compound with the molecular formula and a molar mass of approximately 92.17 g/mol. It features a silicon atom bonded to two methyl groups and two hydroxyl groups, resulting in a tetrahedral geometry around the silicon atom. The presence of hydroxyl groups classifies it as a diol, contributing to its polar nature due to the electronegativity difference between silicon and oxygen . Dimethylsilanediol is primarily known for its role as an intermediate in the synthesis of various siloxane polymers and is also identified as a byproduct of volatile methyl siloxane compounds in specific environments, such as the International Space Station .
Dimethylsilanediol can be synthesized through several methods:
Dimethylsilanediol has several applications across various fields:
Research indicates that dimethylsilanediol interacts with various biological systems and materials. Notably, studies have focused on its behavior in personal care products and its potential release from silicone elastomers used in pharmaceutical applications. These interactions may influence its safety profile and efficacy when used in consumer products .
Dimethylsilanediol shares similarities with other organosilicon compounds but exhibits unique characteristics due to its specific molecular structure. Here are some similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Trimethylsiloxysilicate | Contains three methyl groups; used in coatings | |
Methylsilanetriol | Contains three hydroxyl groups; more hydrophilic | |
Dimethyldichlorosilane | Precursor for dimethylsilanediol; reactive chlorosilane | |
Phenylmethylsiloxane | Combines phenyl and methyl groups; used in elastomers |
Dimethylsilanediol's uniqueness lies in its dual hydroxyl functionality combined with its relatively simple structure. This allows it to serve as an effective intermediate for synthesizing a variety of siloxane-based materials while also being versatile enough to interact beneficially within biological systems.
Environmental Hazard